REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10](C(O)=O)[CH:11]=2)[CH:6]=[CH:5][N:4]=1.ClC1C2C(=CC([C:27]([O:29][CH2:30][CH3:31])=[O:28])=CC=2)C=CN=1>>[CH3:1][NH:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([C:27]([O:29][CH2:30][CH3:31])=[O:28])=[CH:10][CH:11]=2)[CH:6]=[CH:5][N:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC1=NC=CC2=CC=C(C=C12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=CC(=CC=C12)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=NC=CC2=CC(=CC=C12)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |